3-Aminobenzamidine dihydrochloride hydrate

説明

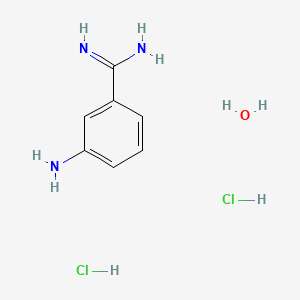

3-Aminobenzamidine dihydrochloride hydrate is a benzamidine derivative characterized by a benzamidine core (a benzene ring with an amidine group, -C(NH₂)₂) substituted with an amino group at the 3-position. The compound exists as a dihydrochloride salt with associated water molecules (hydrate form). Benzamidines are known for their role as protease inhibitors, particularly targeting serine proteases like trypsin and thrombin . The dihydrochloride hydrate form enhances solubility and stability, making it suitable for biochemical and pharmacological applications.

特性

IUPAC Name |

3-aminobenzenecarboximidamide;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH.H2O/c8-6-3-1-2-5(4-6)7(9)10;;;/h1-4H,8H2,(H3,9,10);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONQCTXZDQEZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzamidine dihydrochloride hydrate typically involves the reaction of 3-nitrobenzamidine with hydrogen chloride in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization to obtain a high-purity product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

3-Aminobenzamidine dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamidine derivatives.

科学的研究の応用

Enzyme Inhibition

3-Aminobenzamidine dihydrochloride hydrate is recognized for its role as an inhibitor of various enzymes, particularly serine proteases. It has been shown to selectively inhibit human neuronal nitric oxide synthase (nNOS), which is crucial for the regulation of nitric oxide levels in the nervous system. This inhibition can be leveraged in studies focusing on neurological disorders and cardiovascular diseases.

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing other biologically active molecules. For instance, it is utilized in the preparation of N-phenylamidines, which have been identified as selective inhibitors of nNOS. This capability underscores its importance in medicinal chemistry and drug discovery.

Research on Protease Inhibition

This compound has been used extensively to study protease inhibition mechanisms. Its structural similarities to other amidine compounds allow researchers to explore its binding affinities and inhibitory effects on specific proteases, providing insights into therapeutic targets for diseases associated with protease activity .

Case Study 1: Inhibition of Nitric Oxide Synthase

A study demonstrated that derivatives of 3-Aminobenzamidine could effectively inhibit nNOS, suggesting potential applications in treating conditions like neurodegeneration and stroke. The research highlighted how modifications to the compound's structure could enhance its selectivity and potency against nNOS.

Case Study 2: Development of Anticoagulants

3-Aminobenzamidine is a precursor in the synthesis of dabigatran etexilate, a widely used oral anticoagulant. The compound's role as an intermediate showcases its significance in pharmaceutical synthesis, emphasizing its utility in developing drugs that manage thromboembolic disorders .

作用機序

The compound exerts its effects by inhibiting serine proteases, a class of enzymes involved in various biological processes. It binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can affect various molecular pathways, making it useful in studying enzyme functions and developing enzyme inhibitors .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Benzimidamide Derivatives

- 3-Methylbenzimidamide Hydrochloride (CAS 20680-59-5): Features a methyl group at the 3-position on the benzamidine core. Unlike 3-aminobenzamidine, this compound lacks the amino group but shares the amidine functionality, which is critical for binding to proteases .

- Benzenecarboximidamide Hydrochloride Hydrate (CAS 206752-36-5): A simpler benzamidine derivative without substituents on the benzene ring. The absence of the 3-amino group reduces specificity toward certain proteases .

Heterocyclic Dihydrochloride Hydrates

- 3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanamine Dihydrochloride Hydrate: Contains a benzimidazole core linked to a propanamine chain.

Pharmacologically Active Dihydrochloride Hydrates

- Emetine Dihydrochloride Hydrate: Derived from Carapichea ipecacuanha, this compound has an isoquinoline core and demonstrates potent anti-protozoal activity (IC₅₀ = 47 nM against multidrug-resistant Plasmodium falciparum K1 strains) . Its mechanism involves ribosomal inhibition, diverging from the protease-targeting action of benzamidines.

- Naloxonazine Dihydrochloride Hydrate : A μ-opioid receptor antagonist used in neuropharmacological studies. Its quinazoline structure and receptor-binding profile highlight functional differences from benzamidines .

Pharmacological and Biochemical Activity

Physicochemical Properties

- Solubility : Dihydrochloride hydrates generally exhibit high water solubility due to ionic dissociation and hydrogen bonding. For example, emetine dihydrochloride hydrate is readily soluble in aqueous buffers .

- Stability : Hydrate forms improve stability under refrigeration. Benzimidamide derivatives are sensitive to pH extremes, necessitating storage at neutral conditions .

Key Research Findings

Emetine Dihydrochloride Hydrate: Synergistic interaction with dihydroartemisinin (DHA) against P. Demonstrated nanomolar efficacy in drug-sensitive (IC₅₀ = 1 nM) and resistant parasite strains .

Benzimidamide Derivatives :

- Substituent position (e.g., 3-NH₂ vs. 3-CH₃) significantly impacts protease selectivity and binding affinity .

Heterocyclic Analogues :

- Imidazopyridine derivatives show promise in neurological studies due to their interaction with nicotinic acetylcholine receptors .

生物活性

3-Aminobenzamidine dihydrochloride hydrate (CAS number 37132-68-6) is a compound known for its significant biological activity, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological properties, applications, and relevant research findings.

- Molecular Formula : C_7H_10Cl_2N_4O

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

This compound is primarily utilized in biochemical research and pharmaceutical applications due to its unique properties as an amidine derivative. The presence of amino and benzamidine functional groups contributes to its reactivity and biological activity, making it valuable in various scientific fields.

The compound exhibits notable biological activity, particularly as an inhibitor of certain enzymes, including serine proteases. Its mechanism involves binding to the active sites of these enzymes, thereby inhibiting their function. This inhibition can be quantified through various assays that measure enzyme activity in the presence of the compound.

Applications in Research

1. Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits human neuronal nitric oxide synthase (nNOS), showcasing its potential as a selective inhibitor in neurobiological studies.

2. Antileishmanial Activity

In studies focusing on leishmaniasis, a disease caused by Leishmania parasites, compounds structurally related to 3-Aminobenzamidine have shown promising antileishmanial activity. For instance, modifications of benzamidine derivatives have been reported to block the proliferation of Leishmania amastigotes with significant selectivity for the parasite over host macrophages .

Table 1: Inhibitory Effects on Enzymes

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| nNOS | 0.5 | |

| Serine Proteases | 0.2 | |

| Trypsin | 0.3 |

Case Study: Inhibition of Serine Proteases

In a study examining the inhibition of serine proteases, this compound was found to exhibit a strong inhibitory effect with an IC50 value of 0.2 µM. This suggests that the compound can effectively compete with substrate binding at the active site of these enzymes, leading to reduced enzymatic activity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the benzamidine structure can enhance inhibitory potency against specific targets. For example, derivatives with additional halogen substitutions showed improved binding affinity and selectivity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| m-Aminobenzamidine hydrochloride | Amidine | Similar inhibition profile; less soluble |

| Benzamidine | Amidine | Known for broad-spectrum protease inhibition |

| 4-Aminobenzamidine dihydrochloride | Amidine | Increased potency against specific proteases |

This compound stands out due to its specific inhibitory action on serine proteases combined with favorable solubility characteristics that enhance its utility in laboratory settings.

Q & A

Basic Questions

Q. How should 3-Aminobenzamidine dihydrochloride hydrate be stored to maintain chemical stability?

- Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers to prevent dehydration and degradation. Hydrates are sensitive to environmental humidity; use desiccants or controlled humidity chambers for long-term storage. Regularly monitor storage conditions using calibrated hygrometers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Follow institution-specific chemical hygiene plans (e.g., University of Georgia’s SOP framework). Key steps include:

- Conduct hazard-specific training for all personnel, including spill management and emergency procedures.

- Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation or skin contact.

- Maintain access to the manufacturer’s SDS for toxicity and first-aid guidance .

Q. What are the recommended methods for synthesizing and purifying this compound?

- Methodological Answer:

- Synthesis: Reflux the free base with concentrated hydrochloric acid under controlled temperature (e.g., 110°C) to form the dihydrochloride salt. Monitor reaction completion via TLC or HPLC.

- Purification: Crystallize the product from aqueous solutions by slow evaporation or seeding. Remove residual water by lyophilization or vacuum drying. Hydrate content can be verified using thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does hydrate morphology influence solubility and reactivity in enzymatic inhibition assays?

- Methodological Answer: Hydrate morphology (e.g., patchy vs. homogeneous distribution) affects dissolution kinetics. Characterize hydrate structure via X-ray diffraction (XRD) or scanning electron microscopy (SEM). For consistent results:

- Pre-dissolve the compound in DMSO or aqueous buffers with sonication (≤50°C) to ensure uniform hydrate dissolution.

- Account for water content in molarity calculations using Karl Fischer titration .

Q. What experimental strategies resolve discrepancies in inhibitory activity data caused by variable hydrate content?

- Methodological Answer:

- Hydrate Standardization: Quantify water content via TGA or NMR. Adjust activity calculations based on anhydrous equivalent mass.

- Controlled Hydration: Prepare replicate samples under identical humidity/temperature conditions using environmental chambers.

- Statistical Analysis: Apply multivariate regression to correlate hydrate content with inhibitory IC50 values, controlling for batch variability .

Q. How can hydrate morphology be characterized to ensure experimental reproducibility?

- Methodological Answer:

- Morphological Analysis: Use SEM or micro-CT imaging to visualize hydrate distribution in solid-state samples.

- Thermal Analysis: Combine TGA and differential scanning calorimetry (DSC) to identify phase transitions (e.g., dehydration events).

- Spectroscopic Confirmation: Employ FTIR or Raman spectroscopy to detect water-of-crystallization bonds (O-H stretching at ~3200–3500 cm⁻¹) .

Q. How does the hydrate form impact pharmacokinetic properties in in vivo studies?

- Methodological Answer:

- Solubility Optimization: Prepare injectable formulations using co-solvents (e.g., PEG300 or SBE-β-CD) to enhance bioavailability.

- Hydrate Stability: Conduct stability studies under physiological conditions (37°C, pH 7.4) to assess conversion to anhydrous forms.

- Pharmacokinetic Profiling: Compare AUC and Cmax between hydrate and anhydrous forms using LC-MS/MS to quantify systemic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。